N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
“N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” is a complex organic compound that contains a thiazole ring, a bromophenyl group, and a dimethoxybenzamide group. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The bromophenyl group is a phenyl ring substituted with a bromine atom, and the dimethoxybenzamide group consists of a benzene ring substituted with an amide and two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the bromophenyl group, and the dimethoxybenzamide group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the bromine atom could increase its molecular weight and potentially its reactivity .Scientific Research Applications
Antimicrobial Activity
The compound’s structural features make it a potential candidate for combating microbial infections. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. Studies have shown promising results, suggesting that it could serve as a basis for developing novel antimicrobial agents .
Anti-Inflammatory Effects
Inflammation is associated with various health conditions, including autoimmune diseases and chronic inflammation-related disorders. Researchers have explored the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, making it a potential therapeutic agent .
Cancer Research
Compounds with thiazole moieties have shown promise in cancer therapy. Researchers have evaluated the cytotoxic effects of this compound against cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis warrants further exploration .
Drug Design and Optimization
The compound’s diverse pharmacological properties make it an attractive starting point for drug design. Computational modeling studies can guide modifications to enhance its efficacy, bioavailability, and safety profile. Researchers are actively exploring its potential as a lead compound for novel drug development .
Mechanism of Action
Future Directions
The study of new thiazole derivatives is a promising area of research, given the diverse biological activities of these compounds. Future research could explore the synthesis, characterization, and potential applications of “N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” and similar compounds .
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-15-5-3-4-13(16(15)24-2)17(22)21-18-20-14(10-25-18)11-6-8-12(19)9-7-11/h3-10H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFVDGVEQOCPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide |
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